

Pevonedistat Hydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pevonedistat Hydrochloride	
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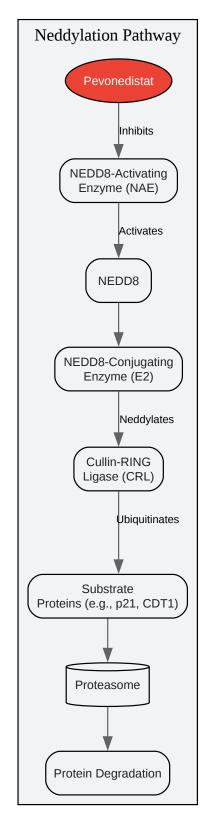
Abstract

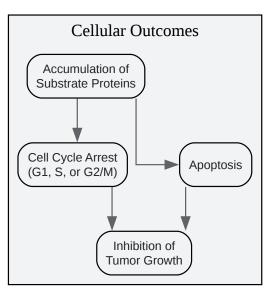
Pevonedistat hydrochloride (also known as MLN4924) is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] Inhibition of NAE prevents the neddylation of cullin-RING ligases (CRLs), a critical step for their ubiquitin ligase activity.[2][3] This disruption of protein degradation pathways leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor cell proliferation. [4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the cellular effects of pevonedistat, including cell viability, apoptosis, and cell cycle analysis.

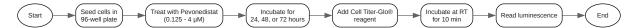
Mechanism of Action

Pevonedistat functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site and forming an irreversible covalent adduct with NEDD8.[5] This action terminates the neddylation cascade, leading to the inactivation of CRLs. The subsequent accumulation of CRL substrates, such as p21 and CDT1, disrupts downstream cellular processes including DNA replication, cell cycle progression, and cell survival signaling, ultimately triggering apoptosis in cancer cells.[3][4][6]













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